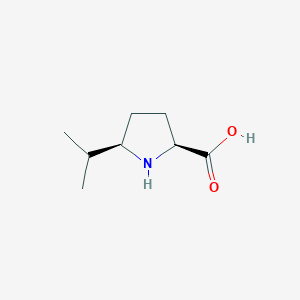
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is a non-essential amino acid that is naturally occurring in the human body. It plays an essential role in protein synthesis and is involved in several metabolic processes. L-Proline is widely used in the pharmaceutical and biotechnology industries due to its unique chemical properties and biological activities.
Wirkmechanismus
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is a vital component of connective tissues such as skin, bones, and cartilage. It also plays a crucial role in the formation of neurotransmitters, which are essential for proper brain function.
Biochemische Und Physiologische Effekte
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including wound healing, tissue repair, and immune system modulation. It has also been shown to have a positive effect on skin health, as it helps to maintain skin elasticity and hydration.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid is widely used in laboratory experiments due to its unique chemical properties and biological activities. However, it can be challenging to work with due to its low solubility in water and its tendency to form crystals.
Zukünftige Richtungen
Several future directions for research on (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid include exploring its potential therapeutic applications in various diseases, investigating its mechanism of action, and developing new synthesis methods to improve its effectiveness and reduce its cost. Additionally, further research is needed to understand the optimal dosage and administration of (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid for various health conditions.
In conclusion, (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid is a non-essential amino acid that plays a crucial role in several metabolic processes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has several biochemical and physiological effects and is widely used in laboratory experiments. Further research is needed to explore its full potential and develop new synthesis methods to improve its effectiveness.
Synthesemethoden
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized through several methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between two or more compounds to form (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid. Chemical synthesis involves the use of chemicals to create (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid from other compounds. Fermentation involves the use of microorganisms to produce (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties.
Eigenschaften
CAS-Nummer |
110452-55-6 |
|---|---|
Produktname |
(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2S,5R)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
PIDBLIRWSBCSPG-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
Kanonische SMILES |
CC(C)C1CCC(N1)C(=O)O |
Synonyme |
L-Proline, 5-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



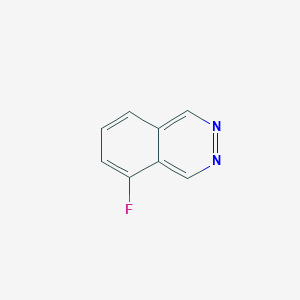
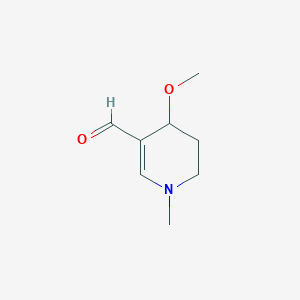
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
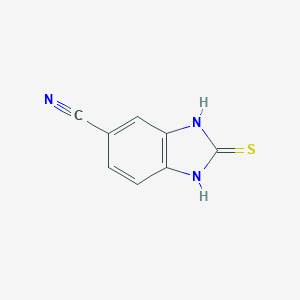
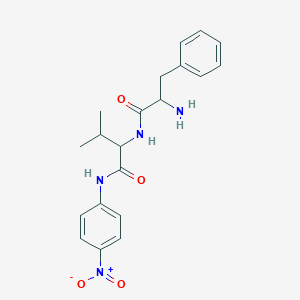
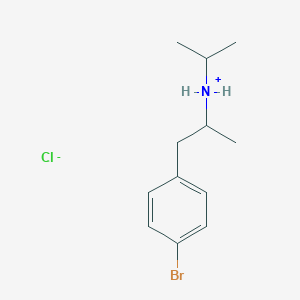
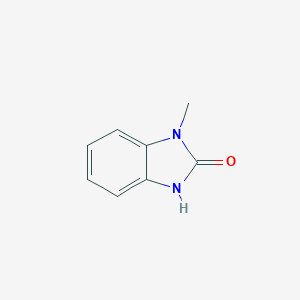
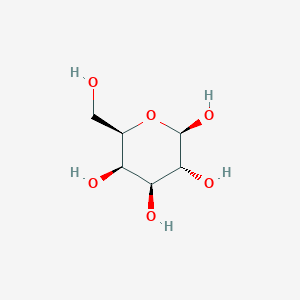
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
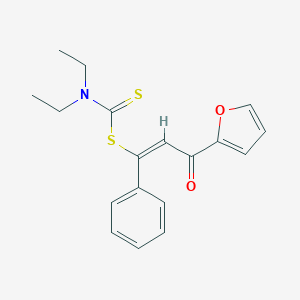
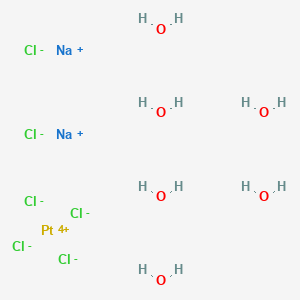
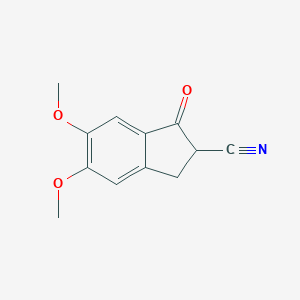
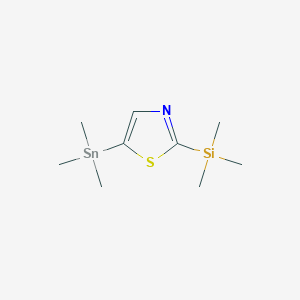
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)